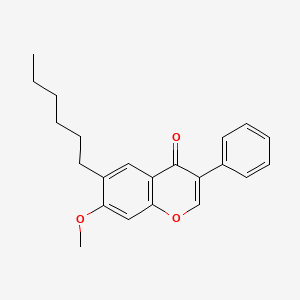

6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” is a chemical compound with the linear formula C22H24O3 . It has a molecular weight of 336.435 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” is defined by its linear formula C22H24O3 . For a more detailed molecular structure analysis, it would be best to use specialized software or databases that provide 3D molecular structures.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” include a molecular weight of 336.435 . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a detailed chemical database or the product’s Material Safety Data Sheet (MSDS).Scientific Research Applications

Molecular Docking and Structural Analysis

Research on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-4-one, has been conducted to explore their molecular structures and interactions. Through molecular docking studies, compounds have been evaluated for their binding interactions with biological targets such as interleukin-6 (IL-6). These studies utilize computational approaches to predict how these compounds might interact with proteins, contributing to the development of potential therapeutic agents (Sert et al., 2018).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of chromen-4-one derivatives for their antimicrobial properties. Studies have synthesized novel compounds and tested their efficacy against various bacterial and fungal strains. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides insights into how their chemical structure influences their biological activity (Mandala et al., 2013).

Phototransformation and Synthetic Applications

Research has also been conducted on the phototransformation of chromen-4-one derivatives, leading to the discovery of novel photocyclisation and dealkoxylation processes. These studies not only reveal the photochemical behavior of these compounds but also open new pathways for synthesizing complex molecular structures with potential applications in materials science and organic synthesis (Khanna et al., 2015).

Photovoltaic Properties

The electronic and photovoltaic properties of chromen-2-one-based organic dyes have been explored for their application in dye-sensitized solar cells. This research provides valuable insights into how structural modifications of these compounds can influence their light-capturing and electron injection capabilities, potentially enhancing the efficiency of solar cells (Gad et al., 2020).

Safety And Hazards

Sigma-Aldrich provides “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name |

6-hexyl-7-methoxy-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-18-21(14-20(17)24-2)25-15-19(22(18)23)16-10-8-6-9-11-16/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHIUSNXNUEOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)